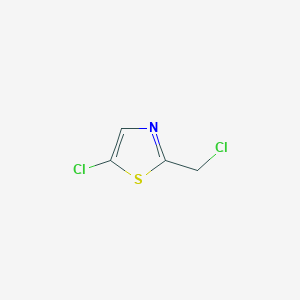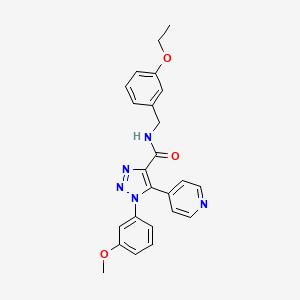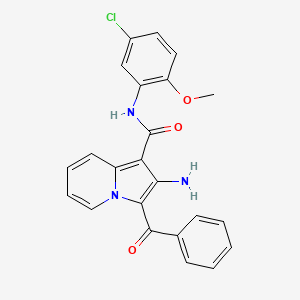
5-Chloro-2-(chloromethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(chloromethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)-1,3-thiazole typically involves the chlorination of 2-methylthiazole. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Methylthiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(chloromethyl)-1,3-thiazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA are used under controlled temperature conditions to avoid over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-2-(chloromethyl)-1,3-thiazole or 5-thiocyanato-2-(chloromethyl)-1,3-thiazole can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(chloromethyl)-1,3-thiazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also utilized in the production of specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(chloromethyl)-1,3-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-thiazole: Similar in structure but lacks the chlorine substituents.
5-Chloro-2-methyl-1,3-thiazole: Similar but with a methyl group instead of a chloromethyl group.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another chlorinated thiazole derivative with different functional groups.
Uniqueness: 5-Chloro-2-(chloromethyl)-1,3-thiazole is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and biological activity
Eigenschaften
IUPAC Name |
5-chloro-2-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWAQJGLVRKTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-77-1 |
Source


|
| Record name | 5-chloro-2-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2529998.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2529999.png)
![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)




![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)
![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)
![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2530017.png)

